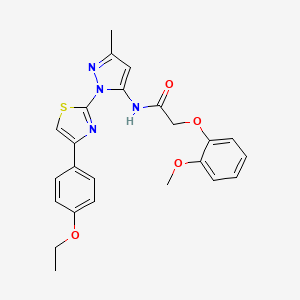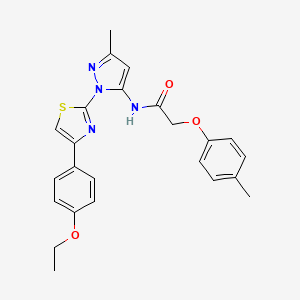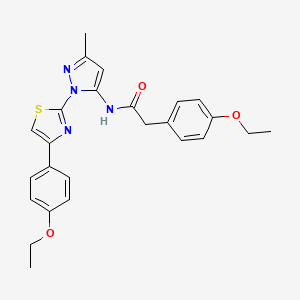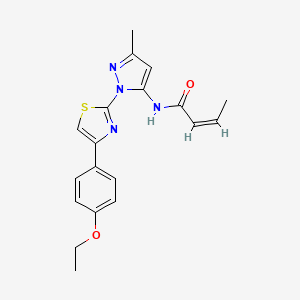
(Z)-N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide
Descripción general
Descripción
(Z)-N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide is a chemical compound that has been the subject of scientific research due to its potential applications in drug development. This compound is also known as PBTZ169 and belongs to the class of thiazole-based compounds.
Mecanismo De Acción
PBTZ169 works by inhibiting the activity of DprE1, an enzyme that is essential for the survival of Mycobacterium tuberculosis. DprE1 is involved in the biosynthesis of the cell wall of the bacteria, and its inhibition leads to the disruption of the cell wall and ultimately the death of the bacteria. PBTZ169 has also been shown to have a synergistic effect when used in combination with other drugs such as rifampicin and isoniazid.
Biochemical and Physiological Effects
PBTZ169 has been shown to have excellent pharmacokinetic properties, including good oral bioavailability and a long half-life. It is also highly selective for DprE1, which reduces the likelihood of off-target effects. In animal studies, PBTZ169 has been shown to have low toxicity and is well-tolerated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PBTZ169 is its high potency against Mycobacterium tuberculosis. It has been shown to be effective against both drug-sensitive and drug-resistant strains of the bacteria. However, one of the limitations of PBTZ169 is its poor solubility, which can make it difficult to administer in vivo. This issue can be overcome by using prodrug formulations or other delivery methods.
Direcciones Futuras
There are several potential future directions for the research and development of PBTZ169. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of prodrug formulations or other delivery methods to improve the solubility and bioavailability of PBTZ169. Additionally, further studies are needed to investigate the potential of PBTZ169 in combination with other drugs for the treatment of tuberculosis and other bacterial infections. Finally, the development of analogs of PBTZ169 with improved potency and selectivity could lead to the development of even more effective treatments for tuberculosis and other diseases.
Aplicaciones Científicas De Investigación
PBTZ169 has been the subject of scientific research due to its potential applications in drug development. One of the most promising applications of PBTZ169 is in the treatment of tuberculosis. Tuberculosis is a bacterial infection that affects millions of people worldwide and is becoming increasingly resistant to current treatments. PBTZ169 has been shown to inhibit the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis, by targeting a specific enzyme called DprE1.
Propiedades
IUPAC Name |
(Z)-N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-4-6-18(24)21-17-11-13(3)22-23(17)19-20-16(12-26-19)14-7-9-15(10-8-14)25-5-2/h4,6-12H,5H2,1-3H3,(H,21,24)/b6-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXXBQRYBGKIAC-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C=CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)/C=C\C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine](/img/structure/B3200683.png)

![7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3200692.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B3200715.png)
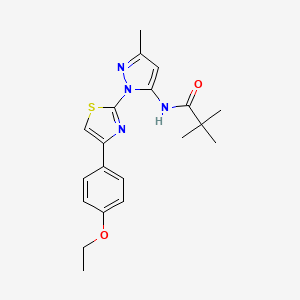
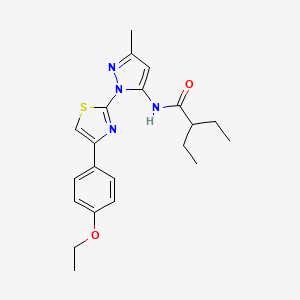
![N-{1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide](/img/structure/B3200755.png)

